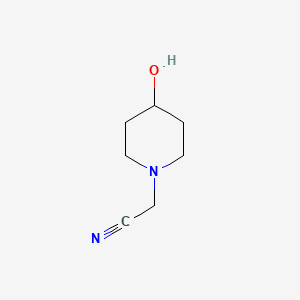
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitubercular Activities
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine and its derivatives demonstrate significant potential in the field of medicinal chemistry, particularly in developing treatments for cancer and tuberculosis. A study by Sekhar et al. (2019) reports the design and synthesis of novel 1,3,4-thiadiazole derivatives, including those with 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, displaying promising antitumor and antitubercular activities. Some synthesized compounds showed notable inhibitory activities against breast cancer cell lines, surpassing the effectiveness of cisplatin in certain cases. Additionally, a compound featuring 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine exhibited significant antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).
Photophysical Properties
The study of photophysical properties of thiazole derivatives, including those similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, has been a focus of research, as evidenced by Murai et al. (2017). They synthesized 5-N-arylamino-4-methylthiazoles and investigated their absorption and luminescence properties. These thiazoles, especially those containing a 3,5-bis(trifluoromethyl)phenyl group at the 2-position, showed purple to blue emission in the solid state. This research has implications for the development of new materials with specific optical properties (Murai et al., 2017).
Organic Light Emitting Devices
Thiazole derivatives, similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, have applications in the development of organic light-emitting devices (OLEDs). Tagare et al. (2018) synthesized star-shaped fluorescent phenanthroimidazole fluorophores, where modifications similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine were employed. These materials displayed high thermal stabilities and were used to create non-doped OLEDs with high efficiency and excellent spectral stability, showcasing their potential in advanced electronic and optoelectronic applications (Tagare et al., 2018).
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives are also noteworthy. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and demonstrated its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests the potential of 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine derivatives in developing new antibacterial agents (Uwabagira et al., 2018).
Eigenschaften
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2S/c11-7-2-1-5(10(12,13)14)3-6(7)8-4-17-9(15)16-8/h1-4H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUGVQEXYOXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CSC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
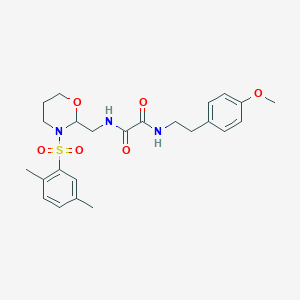
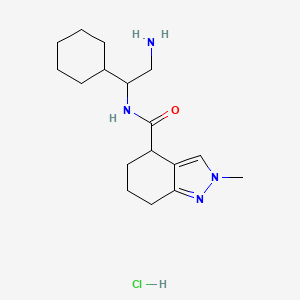
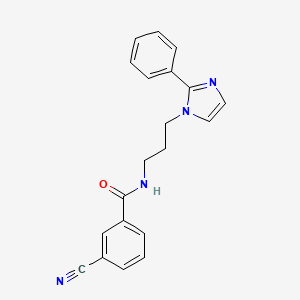
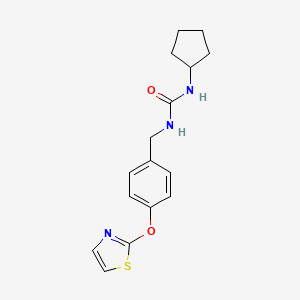
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
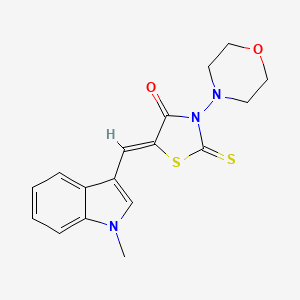
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
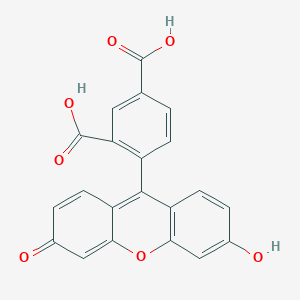
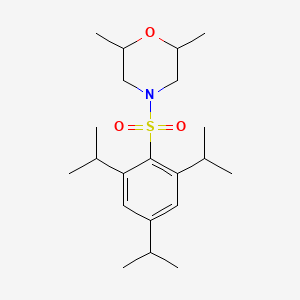
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
